N-Ethylpyridine-3-sulfonamide

Descripción

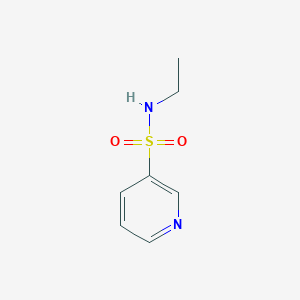

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-ethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPLNORLLKQJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649578 | |

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4810-40-6 | |

| Record name | N-Ethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Characterization of N Ethylpyridine 3 Sulfonamide

Spectroscopic Analysis for Structural Confirmation

A suite of spectroscopic methods is indispensable for confirming the molecular structure of N-Ethylpyridine-3-sulfonamide, each providing unique insights into its atomic connectivity and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for mapping the hydrogen and carbon framework of organic molecules. For this compound, ¹H and ¹³C NMR are the primary nuclei of interest. Given the compound's composition, ¹⁹⁵Pt NMR is not a relevant analytical method.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display characteristic signals for both the ethyl and pyridine (B92270) moieties. The ethyl group's protons would manifest as a downfield quartet for the methylene (B1212753) group (N-CH₂) and an upfield triplet for the methyl group (CH₃), a result of spin-spin coupling. The aromatic protons of the pyridine ring are expected to produce more intricate splitting patterns due to mutual coupling. Drawing from data on similar sulfonamide derivatives, the aromatic proton signals are likely to appear within the 6.51–7.70 ppm range. nih.gov A key diagnostic signal would be the broad singlet for the sulfonamide proton (–SO₂NH–), which typically resonates between 8.78 and 10.15 ppm. nih.gov

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine-H2 | 8.8 - 9.2 | Singlet/Doublet |

| Pyridine-H4 | 8.0 - 8.4 | Doublet of Doublets |

| Pyridine-H5 | 7.4 - 7.8 | Triplet/Doublet of Doublets |

| Pyridine-H6 | 8.6 - 9.0 | Doublet |

| N-CH₂ | 3.0 - 3.4 | Quartet |

| CH₃ | 1.1 - 1.4 | Triplet |

| NH | 8.5 - 9.5 | Singlet (broad) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, detailing the carbon backbone of the molecule. For analogous sulfonamide structures, aromatic carbon signals are typically found in the 111.83–160.11 ppm region, which would be the expected range for the pyridine ring carbons in the title compound. rsc.org

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | 148 - 152 |

| Pyridine-C3 | 135 - 139 |

| Pyridine-C4 | 123 - 127 |

| Pyridine-C5 | 134 - 138 |

| Pyridine-C6 | 147 - 151 |

| N-CH₂ | 40 - 45 |

| CH₃ | 14 - 18 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be dominated by absorptions from the sulfonamide and pyridine groups. The sulfonamide moiety (–SO₂NH–) is expected to show strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. nih.gov The N-H stretching of the sulfonamide is anticipated to appear in the 3349–3144 cm⁻¹ region. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3350 - 3140 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2980 - 2850 |

| C=N, C=C (Pyridine) | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 |

| S-N (Sulfonamide) | Stretching | 920 - 890 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For this compound, the pyridine ring is the primary chromophore. The spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. Based on data for similar pyridine-containing compounds, these absorption maxima are likely to occur between 250 and 390 nm. rsc.org The precise wavelength of these absorptions can be influenced by the solvent environment.

| Transition Type | Expected Wavelength (λmax) (nm) |

|---|---|

| π → π | 250 - 280 |

| n → π | 300 - 350 |

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. Although a crystal structure for this specific molecule has not been reported, analysis of its analogues provides a strong basis for predicting its crystallographic features.

Crystal System and Space Group Analysis

Based on the crystal structures of related pyridine sulfonamide derivatives, it is probable that this compound would crystallize in a high-symmetry system such as monoclinic or orthorhombic. For instance, structurally similar 4-(methylphenylamino)pyridine-3-sulfonamides have been observed to adopt a monoclinic crystal system. nih.gov The specific space group would be dictated by the arrangement and symmetry of the molecules within the crystal lattice.

Conformational Analysis within Crystalline States

The conformation of a molecule in its crystalline state provides a detailed, three-dimensional picture of its structure. This is determined through single-crystal X-ray diffraction, a powerful technique that maps the electron density within a crystal, allowing for the precise determination of atomic positions. For this compound, this analysis would reveal critical information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

While the specific crystallographic data for this compound is not available, a hypothetical table of selected geometric parameters is presented below to illustrate the type of data that would be obtained from such an analysis. These values are based on typical bond lengths and angles observed in similar sulfonamide structures.

Hypothetical Crystallographic Data for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length (Å) | S | O1 | 1.43 | ||

| Bond Length (Å) | S | O2 | 1.44 | ||

| Bond Length (Å) | S | N | 1.63 | ||

| Bond Length (Å) | S | C(pyridine) | 1.77 | ||

| Bond Angle (°) | O1 | S | O2 | 119.5 | |

| Bond Angle (°) | O1 | S | N | 107.0 | |

| Bond Angle (°) | N | S | C(pyridine) | 106.5 | |

| Torsion Angle (°) | O1 | S | N | C(ethyl) | 50.0 |

Note: This data is illustrative and not based on experimental results for this compound.

The conformation around the S-N bond is of particular interest. The rotational freedom around this bond can lead to different conformers. In the crystalline state, the molecule typically adopts the lowest energy conformation, which is influenced by both intramolecular steric effects and intermolecular packing forces.

Advanced Mass Spectrometry for Molecular Characterization (Beyond basic identification)

Advanced mass spectrometry techniques are indispensable for the detailed molecular characterization of compounds, providing information that goes beyond simple molecular weight determination. For this compound, techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) would offer profound insights into its structure and fragmentation behavior.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Based on studies of other aromatic sulfonamides, several characteristic fragmentation pathways can be anticipated.

A primary fragmentation pathway for many sulfonamides involves the cleavage of the S-N bond or the C-S bond. A notable fragmentation pattern observed in some aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. This often occurs through a rearrangement process.

The fragmentation of the pyridine and ethyl groups would also yield characteristic ions. For instance, cleavage of the ethyl group could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da).

High-resolution mass spectrometry would provide highly accurate mass measurements for both the parent ion and its fragments. This level of precision allows for the unambiguous determination of the elemental composition of each ion, further confirming the proposed fragmentation pathways.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Proposed Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₁N₂O₂S⁺ | 201.0692 | 201.0695 |

| [M+H - SO₂]⁺ | C₈H₁₁N₂⁺ | 137.0682 | 137.0680 |

| [Pyridine-SO₂H]⁺ | C₅H₅NO₂S⁺ | 144.0114 | 144.0112 |

Note: This data is illustrative and not based on experimental results for this compound.

By piecing together the information from these fragmentation patterns, a comprehensive picture of the molecule's connectivity and stability under mass spectrometric conditions can be developed.

Computational and Theoretical Investigations of N Ethylpyridine 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the electronic Schrödinger equation to provide detailed information about molecular geometry, electronic distribution, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

While specific DFT studies on N-Ethylpyridine-3-sulfonamide were not identified in the searched literature, research on closely related pyridine-3-sulfonamide (B1584339) derivatives provides valuable insights. For instance, DFT calculations have been performed on the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide to optimize their geometries. nih.govnih.gov These studies often utilize basis sets such as 6-31G(d,p) or 6-311++G(d,p) with functionals like B3LYP to achieve reliable results. imist.manih.gov The optimized geometry provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

For a molecule like this compound, DFT calculations would typically predict the geometry around the sulfonamide group and the orientation of the ethyl and pyridine (B92270) substituents. The table below illustrates the kind of data that would be obtained from such a calculation, based on general knowledge of sulfonamide structures.

| Parameter | Predicted Value |

| S-N Bond Length | ~1.65 Å |

| S-O Bond Length | ~1.45 Å |

| C-S Bond Length | ~1.77 Å |

| N-C (ethyl) Bond Length | ~1.47 Å |

| O-S-O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

| Note: These are generalized values and a specific DFT calculation for this compound would provide precise figures. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govmdpi.com

TD-DFT calculations can elucidate the nature of these transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. For this compound, TD-DFT could predict the absorption maxima and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The results of a TD-DFT calculation would typically be presented in a table like the one below, detailing the predicted electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.5 - 5.0 | 250 - 275 | > 0.1 |

| S0 → S2 | 5.0 - 5.5 | 225 - 250 | > 0.1 |

| Note: This table is illustrative. Actual values would be derived from a specific TD-DFT calculation on this compound. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.netaip.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. scirp.org

For sulfonamides, FMO analysis often reveals that the HOMO is localized on the electron-rich parts of the molecule, such as the pyridine ring and the amino group, while the LUMO is distributed over the electron-withdrawing sulfonamide group and the aromatic ring. researchgate.net This distribution of frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

A typical FMO analysis for a pyridine sulfonamide derivative would yield the following data:

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

| Note: These are representative values for similar molecules. Precise energies for this compound would require specific calculations. |

Molecular Modeling and Docking Studies for this compound Analogues

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations place a ligand into the binding site of a protein and predict its preferred orientation and conformation. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govniscpr.res.in

Pyridine-3-sulfonamide derivatives are known to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.govnih.gov Docking studies of these analogues into the active site of various CA isoforms have revealed a common binding mode. The sulfonamide group typically coordinates with the catalytic zinc ion in the active site, while the pyridine ring and other substituents extend into different regions of the binding pocket, forming interactions with specific amino acid residues. nih.govresearchgate.net These interactions determine the inhibitor's affinity and selectivity for different CA isoforms. nih.gov

For an analogue of this compound, a docking study would likely show the sulfonamide nitrogen and one of the oxygen atoms binding to the zinc ion, and the pyridine ring forming hydrophobic or pi-stacking interactions with residues in the active site.

In addition to predicting the binding mode, molecular docking programs can estimate the binding energy or affinity of a ligand for a protein. This is often expressed as a docking score or an estimated free energy of binding (ΔGbind), typically in kcal/mol. nih.gov Lower (more negative) values indicate a higher predicted binding affinity.

The predicted binding energies for a series of sulfonamide analogues can be used to rank their potential potency and to understand structure-activity relationships (SAR). For example, modifications to the pyridine ring or the N-alkyl substituent that lead to more favorable interactions in the binding site would be predicted to have lower binding energies.

The following table presents hypothetical binding energy data for this compound analogues docked into the active site of a human carbonic anhydrase isoform, illustrating the type of results obtained from such studies.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | His94, His96, His119, Thr199 |

| N-Propylpyridine-3-sulfonamide | -7.8 | His94, His96, His119, Thr199, Val121 |

| N-Methylpyridine-3-sulfonamide | -7.2 | His94, His96, His119, Thr199 |

| Note: This data is illustrative and based on docking studies of similar compounds. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound

In silico ADME predictions are crucial in early-stage drug discovery to forecast the pharmacokinetic properties of a molecule. These predictions are based on the molecule's structure and physicochemical properties. For this compound, these predictions would be calculated using various computational models, though specific results are not publicly available.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov This calculation can be performed rapidly using methods based on group contributions, which avoids the need for 3D conformational analysis and makes it suitable for high-throughput screening. nih.gov A higher TPSA value generally corresponds to lower membrane permeability. For this compound, this value would be calculated based on the contributions from the sulfonyl group's oxygen atoms and the nitrogen atoms in the pyridine ring and sulfonamide group.

LogP (Octanol-Water Partition Coefficient) Prediction

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and metabolism. A positive LogP value indicates higher lipophilicity (favoring distribution into fatty tissues), while a negative value suggests higher hydrophilicity (favoring solubility in aqueous environments). Numerous computational methods exist to predict LogP values (often denoted as cLogP for calculated LogP), which are derived from the molecule's structural fragments.

Rotatable Bond Count Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower count (typically 10 or fewer) is generally considered favorable for good oral bioavailability, as high flexibility can lead to a significant entropic penalty upon binding to a target receptor. For this compound, the rotatable bonds would include the bond between the ethyl group and the nitrogen atom, and the sulfur-nitrogen and sulfur-carbon bonds.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis chemical shifts)

Theoretical calculations, primarily using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. rsc.orgmdpi.com These predictions are invaluable for structure elucidation and for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir The accuracy of these predictions depends on the chosen functional and basis set. For this compound, calculations would predict the chemical shifts for the ethyl protons and carbons, as well as for the protons and carbons of the pyridine ring. nih.gov Discrepancies between theoretical and experimental values can sometimes occur, particularly for protons attached to heteroatoms like nitrogen, due to environmental and solvent effects. mdpi.com

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies. rsc.orgmdpi.com For this compound, key predicted vibrational modes would include the symmetric and asymmetric stretching of the SO₂ group, the S-N stretching vibration, and various stretching and bending modes of the pyridine ring and the N-ethyl group. rsc.orgmdpi.com These theoretical spectra provide a basis for assigning bands in experimentally obtained IR spectra. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.gov The calculations yield information about the energies of electronic transitions (λmax) and their corresponding oscillator strengths. nih.govresearchgate.net For this compound, these calculations would identify the primary π → π* and n → π* transitions associated with the pyridine ring and sulfonamide moiety. mdpi.com

Non-Linear Optical (NLO) Properties from Theoretical Frameworks

Molecules with significant charge asymmetry, such as those containing electron-donating and electron-withdrawing groups connected by a π-conjugated system, may exhibit non-linear optical (NLO) properties. ias.ac.inekb.eg Sulfonamides and pyridine derivatives have been investigated for such properties. ias.ac.ineurjchem.com Theoretical calculations using DFT can predict key NLO parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ekb.egbohrium.com A large hyperpolarizability value indicates a strong NLO response, making the compound a candidate for applications in optoelectronics. ias.ac.in For this compound, these calculations would quantify its potential as an NLO material.

Pharmacological and Biological Activity Profiling of N Ethylpyridine 3 Sulfonamide and Its Analogues

Antimicrobial Activity Investigations

Sulfonamide-based compounds represent a significant class of synthetic antimicrobial agents, known for their broad-spectrum activity against a variety of pathogenic microorganisms. nih.govuobaghdad.edu.iq The inclusion of a pyridine (B92270) ring, as seen in N-Ethylpyridine-3-sulfonamide and its analogues, has been a strategic focus in medicinal chemistry to explore and enhance these antimicrobial properties.

The primary antibacterial mechanism of this compound and related sulfonamides is the competitive inhibition of folic acid synthesis, a pathway essential for bacterial growth and replication. researchgate.netmicrobenotes.com Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. patsnap.commhmedical.com This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria. patsnap.comwikipedia.org

The key enzyme in this pathway is dihydropteroate (B1496061) synthetase (DHPS). nih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate to form 7,8-dihydropteroate. nih.govnih.gov Sulfonamides, including this compound, are structural analogues of PABA. nih.govmicrobenotes.com Due to this structural similarity, they act as competitive antagonists, binding to the active site of DHPS and thereby blocking PABA's access. nih.govpatsnap.com

This inhibition halts the production of dihydropteroate, which is a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF). nih.govnih.gov THF is a vital cofactor required for the synthesis of essential biomolecules, including purines and pyrimidines, which are the building blocks of DNA and RNA. patsnap.comwikipedia.org By disrupting the folate pathway, sulfonamides prevent bacterial cells from synthesizing nucleic acids, which inhibits their division and proliferation. nih.govwikipedia.org This action is typically bacteriostatic, meaning it stops bacterial growth, allowing the host's immune system to clear the infection. nih.govwikipedia.org

Derivatives of pyridine-sulfonamide have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govacs.org Studies on compounds structurally related to this compound confirm this wide range of action. For instance, N-pyridin-3-yl-benzenesulfonamide was found to possess significant antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net

Other research on pyridine-based N-sulfonamides showed activity against Gram-positive strains like Streptococcus pyogenes and Gram-negative strains including Klebsiella pneumonia and Pseudomonas aeruginosa. acs.org Similarly, novel sulfonamide isoxazolo[5,4-b]pyridines were effective against P. aeruginosa and E. coli. nih.gov The antimicrobial potential of these compounds is often compared to standard antibiotics to gauge their efficacy. acs.orgacs.org

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Salmonella typhi, Escherichia coli | researchgate.net |

| p-tolyl pyridone sulfonamide derivatives | Staphylococcus aureus, Streptococcus pyogenes | Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa | acs.org |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Not specified | Pseudomonas aeruginosa, Escherichia coli | nih.gov |

| Pyridazinyl sulfonamide derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | researchgate.net |

| Sulfonamide-1,2,4-triazole derivatives | S. aureus, S. pneumonia, B. subtilis | P. aeruginosa, E. coli, N. gonorrhoeae, H. pylori | uobaghdad.edu.iq |

The rise of antibiotic resistance is a critical global health issue, prompting the development of new antimicrobial agents effective against resistant pathogens. nih.govmdpi.com Sulfonamide-based therapies have been evaluated for this purpose. For example, combination therapies that include a sulfonamide, such as co-trimoxazole (B1683656) (sulfamethoxazole and trimethoprim), have proven effective against challenging infections, including those caused by community-acquired multi-drug resistant Staphylococcus aureus (MRSA). nih.gov The strategy of designing hybrid molecules that combine a sulfonamide moiety with other pharmacophores is actively being pursued to create dual-action inhibitors that can overcome resistance mechanisms. nih.govmdpi.com Research into novel pyridine-sulfonamide derivatives is driven by the need to combat bacterial strains that have developed resistance to existing sulfonamide drugs and other classes of antibiotics. acs.org

Enzyme Inhibition Studies

The pharmacological effects of this compound and its analogues are rooted in their ability to specifically inhibit key enzymes in both microbial and human systems.

As detailed in the mechanism of action, the antibacterial activity of sulfonamides is a direct result of their inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS). patsnap.comnih.gov These compounds act as competitive inhibitors, occupying the enzyme's active site normally bound by its substrate, PABA. nih.govpatsnap.com This specific targeting of DHPS effectively shuts down the folate synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect. wikipedia.org The development of new sulfonamide derivatives often involves evaluating their inhibitory potency against the DHPS enzyme to predict their antibacterial efficacy. nih.govacs.org The persistent threat of resistance, often arising from mutations in the DHPS enzyme that reduce sulfonamide binding affinity, underscores the importance of DHPS as a continued target for novel inhibitor design. nih.gov

Beyond their antimicrobial properties, sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. rsc.orgnih.gov These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in numerous physiological processes. nih.gov In humans, there are several CA isoenzymes (e.g., hCA I, II, IX, XII) with distinct tissue distributions and functions. mdpi.com

The inhibitory mechanism involves the sulfonamide group (-SO₂NH₂) binding directly to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻). nih.govmdpi.com This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. mdpi.com

Pyridine-3-sulfonamide (B1584339) derivatives have been specifically investigated as inhibitors of various human CA isoenzymes. Studies show that these compounds can exhibit potent, often nanomolar, inhibition constants (Kᵢ) and varying degrees of selectivity for different isoforms. nih.govnih.gov For example, a series of 4-substituted pyridine-3-sulfonamides demonstrated Kᵢ values in the nanomolar range against cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov The search for isoform-selective inhibitors is a major goal in this field, as it could lead to therapies with fewer side effects. acs.org

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| 4-Heterocyclic Pyridine-3-sulfonamides | 169-5400 nM | 58.5-1238 nM | 19.5-652 nM | 16.8-768 nM | nih.gov |

| 4-Substituted Pyridine-3-sulfonamides (Click Tailing) | Wide Range | Kᵢ reaching 271 nM | Kᵢ reaching 137 nM | Kᵢ reaching 91 nM | mdpi.comnih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | More potent than AAZ | Some more potent than AAZ | Not specified | 34.5-713.6 nM | mdpi.com |

Inhibition of Lipoamide (B1675559) Dehydrogenase (Lpd) in Mycobacteria (e.g., Mycobacterium tuberculosis)

Research into novel treatments for tuberculosis has identified Lipoamide dehydrogenase (Lpd), a critical metabolic and detoxifying enzyme in Mycobacterium tuberculosis (Mtb), as a promising therapeutic target. The deletion of Lpd has been shown to significantly impair the ability of Mtb to establish infection. In a large-scale screening of over 1.6 million compounds, N-methylpyridine-3-sulfonamides, close analogues of this compound, were identified as potent and species-selective inhibitors of Mtb Lpd. researchgate.netnih.gov

These sulfonamide derivatives demonstrated high affinity for the mycobacterial enzyme, with some compounds exhibiting low nanomolar inhibition constants (Ki). nih.gov For instance, the analogue SL418 was found to have a Ki of 143 nM. nih.gov A key finding from these studies is the remarkable selectivity of these compounds for the mycobacterial Lpd over the human homologue, with a selectivity index of over 1000-fold. researchgate.netnih.gov This high degree of selectivity is crucial for minimizing potential off-target effects in a therapeutic context.

Crystallographic studies have revealed that these N-methylpyridine-3-sulfonamides bind within the lipoamide channel of the Mtb Lpd. researchgate.netnih.gov The potent inhibition is attributed to the optimal alignment of the sulfonamide within this channel, which facilitates hydrogen bonding between the amide oxygen of the inhibitor and the amino acid residue Arg93 of the enzyme. nih.gov This interaction is believed to be a significant contributor to the high affinity and species selectivity observed. researchgate.netnih.gov Despite their potent enzymatic inhibition, it was noted that these compounds did not effectively penetrate the mycobacterial cell wall, limiting their activity in whole-cell assays. researchgate.netnih.gov

| Compound | Inhibition Constant (Ki) against Mtb Lpd | Selectivity Index (vs. human Lpd) |

|---|---|---|

| SL418 | 143 nM | >1300 |

| Generic N-methylpyridine-3-sulfonamides | Low nanomolar range | >1000 |

Inhibition of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase)

Based on the available scientific literature, there is no specific information regarding the inhibition of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) by this compound or its direct analogues.

Inhibition of Paraoxonase-1 (PON1)

Paraoxonase-1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against atherosclerosis and detoxifying organophosphates. Studies have investigated the inhibitory effects of sulfonamides on human serum PON1. In one study, a generic sulfonamide was shown to be an effective inhibitor of purified human serum PON1, with IC50 values of 0.22 mM and 0.81 mM for the substrates phenylacetate (B1230308) and paraoxon (B1678428), respectively. academicjournals.org

The inhibition kinetics revealed different mechanisms depending on the substrate used. academicjournals.org With phenylacetate as the substrate, the sulfonamide exhibited non-competitive inhibition with a Ki of 0.0037 ± 0.0009 mM. academicjournals.org In contrast, with paraoxon as the substrate, the inhibition was competitive, with a Ki of 0.0057 ± 0.0002 mM. academicjournals.org

In a more recent study, novel 1,4-dihydropyridine (B1200194) substituted sulfonamide derivatives were synthesized and evaluated as PON1 inhibitors. The most potent compound in this series demonstrated an IC50 value of 8.04 µM and a Ki value of 5.43 µM. researchgate.net These findings indicate that the sulfonamide functional group is a key pharmacophore for the inhibition of PON1.

| Inhibitor | Substrate | IC50 | Ki | Inhibition Type |

|---|---|---|---|---|

| Sulfonamide | Phenylacetate | 0.22 mM | 0.0037 ± 0.0009 mM | Non-competitive |

| Sulfonamide | Paraoxon | 0.81 mM | 0.0057 ± 0.0002 mM | Competitive |

| 1,4-dihydropyridine substituted sulfonamide (most potent) | Not specified | 8.04 µM | 5.43 µM | Not specified |

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The sulfonamide moiety is a well-known pharmacophore for COX-2 selectivity. nih.gov

A study on 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and its analogues showed that compounds with substituents at the para-position of the 3-phenyl ring exhibited COX-2 inhibitory activity. The most active compound in this series, 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, showed a maximum of 47.1% inhibition of COX-2 at a concentration of 20 μM. mdpi.com

In another study, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors. All tested compounds in this series were found to be selective for COX-2, with IC50 values ranging from 0.07 to 0.39 µM and selectivity indices from 42.3 to 508.6. nih.gov The most potent compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, had a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov

| Compound Series | Most Active Compound | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 0.07 µM | 508.6 |

| 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamides | 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | >20 µM (47.1% inhibition at 20 µM) | Not Reported |

Inhibition of HIV Protease and Cysteine Protease

The sulfonamide functional group is present in a number of compounds that exhibit inhibitory activity against various proteases. nih.gov Some clinically used HIV protease inhibitors, such as amprenavir, contain a sulfonamide moiety which is critical for their potency. nih.gov Research has led to the development of novel classes of sulfonamides with potent anti-HIV activity. For example, a class of anti-HIV sulfonamides that inhibit HIV-1 and HIV-2 protease with Ki values of less than 1 nM has been reported. bioworld.com

Sulfonamides have also been investigated as inhibitors of cysteine proteases. Inhibition of cysteine proteases like caspases and cathepsins may have therapeutic potential in diseases such as rheumatoid arthritis and inflammatory bowel disease. nih.gov

Characterization of Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

The mechanism of enzyme inhibition by this compound analogues has been characterized for some enzymes.

Lipoamide Dehydrogenase (Lpd): The inhibition of mycobacterial Lpd by N-methylpyridine-3-sulfonamides is understood to be a result of the inhibitor binding within the lipoamide channel. This binding action effectively competes with the natural substrate, lipoamide, suggesting a competitive inhibition mechanism. nih.gov

Paraoxonase-1 (PON1): The inhibition of PON1 by a generic sulfonamide was found to be dependent on the substrate used. With phenylacetate, the inhibition was non-competitive , while with paraoxon, the inhibition was competitive . academicjournals.org This suggests that the inhibitor may bind to a site distinct from the active site when phenylacetate is the substrate, but directly competes with paraoxon for the active site.

Anticancer Activity Research

Derivatives of pyridine-3-sulfonamide have been a focus of anticancer research. Studies on N-aryl-4-substituted-pyridine-3-sulfonamides have shown that compounds with an N-(quinolin-8-yl) substituent possess significant anti-tumor activity. researchgate.netmdpi.com The proposed mechanism of action for these N-(quinoline)sulfonamide derivatives is the inhibition of the NF-κB pathway, which is a key regulator of cell proliferation and survival. researchgate.netmdpi.com

A series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides were synthesized and evaluated for their effects on the growth of three human cancer cell lines: colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa), as well as a noncancerous keratinocyte cell line (HaCaT). mdpi.com Many of these compounds demonstrated high activity against the cancer cell lines, with IC50 values ranging from 4 to 43 µM, and also showed selectivity for cancer cells over the noncancerous cell line. mdpi.com For example, one compound with a 2-chloromethylbenzylthio substituent showed IC50 values of 12 µM and 19 µM against HCT-116 and MCF-7 cells, respectively, while its IC50 against HaCaT cells was 47 µM. researchgate.net

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Non-cancerous Cell Line (HaCaT) IC50 (µM) |

|---|---|---|---|

| General range for the series | HCT-116, MCF-7, HeLa | 4 - 43 | Higher than cancer cells |

| Analogue with 2-chloromethylbenzylthio substituent | HCT-116 | 12 | 47 |

| Analogue with 2-chloromethylbenzylthio substituent | MCF-7 | 19 | 47 |

| Compound 9 from the study | MCF-7 | 18 | 54 |

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Derivatives of pyridine-3-sulfonamide have been the subject of various studies to evaluate their potential as anticancer agents. The in vitro cytotoxicity of these compounds has been tested against a range of human cancer cell lines, demonstrating varied levels of efficacy.

One study synthesized a series of 4-substituted pyridine-3-sulfonamides and evaluated their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, some of which are associated with cancer. mdpi.comnih.gov While the primary focus was on enzyme inhibition, the study also included cytostatic activity assays on three cancer cell lines. mdpi.comnih.gov Another area of investigation for sulfonamide derivatives has been their ability to inhibit tumor pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism. A novel sulfonamide derivative demonstrated a potent and selective antiproliferative effect against A549 lung cancer cells. rsc.org

The cytotoxic effects of various sulfonamide derivatives have been observed across different cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), and colon cancer cells. nih.govsemanticscholar.org For instance, certain novel pyridine derivatives, when loaded into lipid-based nanocapsules, showed superior cytotoxicity against both MCF-7 and A549 cancer cell lines compared to the free compounds. bohrium.com

Table 1: In Vitro Cytotoxicity of Selected Sulfonamide Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamides | Various | Varied inhibitory and cytostatic activity | mdpi.comnih.gov |

| Novel Sulfonamide Derivative | A549 (Lung Cancer) | Potent and selective antiproliferative effect | rsc.org |

| N-ethyl toluene-4-sulphonamide | HeLa, MDA-MB231, MCF-7 | Significant cytotoxic activity | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | Potent cytotoxic activity | nih.gov |

Mechanisms of Antitumor Activity (e.g., Cell Proliferation Inhibition, Enzyme Targeting)

The antitumor activity of pyridine-3-sulfonamide analogues and other related sulfonamides is attributed to several mechanisms of action, with enzyme inhibition being a prominent pathway.

A key target for many sulfonamide-based anticancer agents is the family of carbonic anhydrases (CAs) . nih.gov Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and play a crucial role in tumor progression and pH regulation. mdpi.comnih.gov Pyridinium derivatives of 3-aminobenzenesulfonamide (B1265440) have been shown to be potent, nanomolar inhibitors of these tumor-expressed isozymes. nih.gov The inhibitory action typically involves the sulfonamide group binding to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. mdpi.com

Another important mechanism is the targeting of tumor pyruvate kinase M2 (PKM2) . Activation of PKM2 can disrupt the metabolic processes that favor tumor growth. A novel sulfonamide derivative was identified as a potent activator of PKM2, leading to early apoptosis and G2 phase cell cycle arrest in lung cancer cells. rsc.org

Furthermore, some sulfonamide derivatives have been found to interact with DNA and key proteins involved in cancer progression, such as p53 and NF-κB. nih.gov For example, N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothiophene-3-sulfonamide were investigated for their interactions with these critical cancer-related proteins. nih.gov Methanesulfonamide analogues of natural alkaloids like antofine and cryptopleurine (B1669640) have also shown enhanced growth inhibition of human cancer cells, with one analogue of cryptopleurine demonstrating significant antitumor activity and improved bioavailability. acs.org

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been explored in several studies. Certain derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The proposed mechanism for this activity may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Thiazolo[4,5-b]pyridine-2-one derivatives have also been synthesized and shown to possess considerable anti-inflammatory effects, with some compounds approaching or even exceeding the activity of the standard drug Ibuprofen in a carrageenan-induced rat paw edema model. biointerfaceresearch.com Additionally, a class of compounds linking pyridine and thiazole (B1198619) moieties with a hydrazide group has been evaluated for anti-inflammatory activity, showing inhibition of bovine serum albumin denaturation with IC50 values ranging from 46.29 to 100.60 μg/mL. acs.org While the sulfonamide functional group is known to be present in various anti-inflammatory drugs, specific studies on the anti-inflammatory properties of this compound or its close analogues are limited. researchgate.net

Antidiabetic Activity (e.g., Alpha-amylase inhibition)

Several pyridine-based sulfonamide derivatives have been investigated for their potential as antidiabetic agents, primarily through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. eurjchem.commdpi.comnih.govscilit.comresearchgate.net Inhibition of these enzymes can delay the digestion of carbohydrates, leading to a reduction in postprandial hyperglycemia.

A series of new functionalized pyridines containing benzene (B151609) sulfonamide derivatives were synthesized and showed notable α-amylase inhibitory activity, with some compounds having IC50 values comparable to the standard drug, acarbose. eurjchem.com For instance, one compound with a fluoro group substitution on the phenyl ring demonstrated an IC50 value of 41.88±0.150 μg/mL, which was comparable to that of acarbose. eurjchem.com

Other studies on different classes of sulfonamide derivatives have also reported potent inhibition of both α-amylase and α-glucosidase. mdpi.comnih.gov For example, certain cyclic sulfonamides with an N-arylacetamide group were found to be better α-amylase inhibitors than acarbose. mdpi.com

Table 2: Alpha-Amylase Inhibitory Activity of Selected Pyridine-Sulfonamide Analogues

| Compound/Derivative Class | IC50 Value (μg/mL) | Standard Drug (Acarbose) IC50 (μg/mL) | Reference(s) |

|---|---|---|---|

| Pyridine-based benzene sulfonamide (Compound 3a) | 44.12 ± 0.123 | 41.88 ± 0.150 | eurjchem.com |

| Pyridine-based benzene sulfonamide (Compound 3b) | 42.23 ± 0.150 | 41.88 ± 0.150 | eurjchem.com |

| Pyridine-based benzene sulfonamide (Compound 3d) | 41.88 ± 0.150 | 41.88 ± 0.150 | eurjchem.com |

It is worth noting that other compounds, not containing a sulfonamide group, such as dipyridamole, have also shown inhibitory activity against α-amylase and α-glucosidase. nih.gov

Other Investigated Biological Activities (e.g., Antiviral, Diuretic, Hypoglycemic, Antithyroid)

The pyridine-sulfonamide scaffold has been explored for a variety of other biological activities.

Antiviral Activity: A range of sulfonamide derivatives, including those with heterocyclic peripheries like pyridine, have demonstrated antiviral properties against various viruses, including both RNA and DNA viruses. acs.orgacs.orgnih.govmdpi.com For example, certain pyridine-based N-sulfonamides showed more than 50% viral reduction against HSV-1 and CBV4. acs.org The mechanism of action for some of these compounds has been linked to the inhibition of proteins like Hsp90α. acs.org

Diuretic Activity: Pyridine-3-sulfonylurea derivatives have been identified as potent diuretic agents. nih.gov A notable example is torasemide, which has been shown to be a high-ceiling diuretic, with a potency 9-40 times greater than furosemide (B1674285) in rats. nih.gov More recent research has also focused on benzene sulfonamide derivatives as novel diuretics. sophion.com

Hypoglycemic Activity: Beyond enzyme inhibition, some sulfonamide derivatives exhibit hypoglycemic effects through different mechanisms. For instance, certain sulfonamide-1,3,5-triazine–thiazole hybrids have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-known target for type 2 diabetes treatment. rsc.org Other studies have explored sulfonaminothioureas and sulfonaminocyanoguanidines for their blood glucose-regulating activities. researchgate.net

Antithyroid Activity: Sulfonamides are recognized as potent antithyroid drugs. researchgate.netnih.gov Their administration, particularly at high doses over extended periods, can lead to hypothyroidism. researchgate.net The mechanism of their antithyroid action is thought to involve the inhibition of peroxidase-catalyzed reactions within the thyroid gland. nih.govoup.comoup.com

Structure Activity Relationship Sar Studies of N Ethylpyridine 3 Sulfonamide Derivatives

Impact of Substituents on Pyridine (B92270) Ring on Biological Activity

The pyridine ring is a key scaffold in numerous biologically active compounds, and its substitution pattern significantly modulates the pharmacological activity of N-Ethylpyridine-3-sulfonamide derivatives. The nature, position, and number of substituents on the pyridine ring can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research has shown that the antiproliferative activity of pyridine derivatives is related to the number and position of substituents. acs.org For instance, the introduction of methoxy (B1213986) (O-CH3), hydroxyl (OH), amino (NH2), and halogen (e.g., Cl, Br, F) groups can substantially modify the biological response. acs.org In some series, increasing the number of methoxy groups has been correlated with increased activity, indicated by lower IC50 values. acs.org

Role of N-Substitutions on Sulfonamide Moiety on Biological Potency and Selectivity

The sulfonamide group (-SO2NH-) is a cornerstone of the structure, and substitutions on the sulfonamide nitrogen (the 'N' in this compound) play a pivotal role in defining biological potency and selectivity. The broad-spectrum activity of many sulfonamide-based drugs is dependent on the nature of the moieties attached to this nitrogen atom. youtube.com

Furthermore, studies on other complex sulfonamide derivatives have shown that those containing an aliphatic side chain on the sulfonamide group exhibited increased cytotoxicity compared to a parent drug, while derivatives bearing an aromatic ring were less cytotoxic or equivalent. nih.gov This highlights that the nature (aliphatic vs. aromatic) of the N-substituent is a key determinant of biological potency.

| Sulfonamide Type | Primary Target | Relative Potency | Reference |

|---|---|---|---|

| Primary (-SO2NH2) | Acetylcholinesterase (AChE) | More Effective | ijpsonline.com |

| Secondary (-SO2NHR) | Carbonic Anhydrase (CA) | More Effective | ijpsonline.com |

Influence of Aromatic Ring Substitutions on Pharmacological Profile (e.g., electron-withdrawing groups)

When the N-substituent on the sulfonamide moiety is an aromatic ring, the nature of the substituents on this ring can profoundly impact the pharmacological profile. The electronic properties of these substituents—whether they are electron-withdrawing (e.g., -NO2, -CN, halogens) or electron-donating (e.g., -OCH3, -CH3)—can alter the acidity of the sulfonamide NH proton and its ability to interact with target proteins. drugbank.com

Electron-withdrawing groups on an attached phenyl ring generally increase the acidity of the sulfonamide. This is because they pull electron density away from the sulfonamide group, making the proton more likely to dissociate. Research has demonstrated that electron-poorer aromatic rings, resulting from the presence of electron-withdrawing groups, form weaker polar–π interactions, leading to stronger acids. drugbank.com This increased acidity can be beneficial for activity, as the ionized sulfonamide is often the active form for certain targets like carbonic anhydrases. nih.gov

Consistent with this principle, some studies on the antibacterial activity of sulfonamide derivatives have shown that compounds with an electron-withdrawing group on the phenyl ring are more active than their counterparts with electron-donating groups. pharmdbm.com This suggests that for certain biological targets, modulating the electronic landscape of an associated aromatic ring is a key strategy for enhancing potency.

Correlation between Ionization State (pKa) and Activity

The ionization state of the sulfonamide group, quantified by its pKa value, is a critical determinant of biological activity. The pKa is the pH at which the sulfonamide is 50% ionized. Since many sulfonamides act in their anionic (deprotonated) form, a lower pKa value, which signifies a stronger acid, often correlates with higher activity at physiological pH (around 7.4). eurekaselect.comwikipedia.org

Strongly correlated linear relationships have been found between the equilibrium bond lengths within the sulfonamide group and its aqueous pKa value. eurekaselect.comwikipedia.org Shorter S=O and S-N bonds are indicative of a greater propensity to ionize, corresponding to increased acidity (lower pKa). eurekaselect.com

The chemical environment of the sulfonamide group dictates its pKa. For instance, the electron-withdrawing nature of the pyridine ring in pyridine-3-sulfonamide (B1584339) makes it more acidic (lower pKa) compared to a simple benzenesulfonamide. nih.gov This acidity can be further increased by adding more electron-withdrawing groups to the heterocyclic or aromatic ring, a technique used to enhance the concentration of the active, ionized form of the inhibitor. nih.gov Therefore, the rational design of potent this compound derivatives often involves chemical modifications aimed at optimizing the pKa to ensure sufficient ionization under physiological conditions.

| Structural Feature | Effect on Electron Density | Effect on pKa | Impact on Activity | Reference |

|---|---|---|---|---|

| Electron-withdrawing group on ring | Decreases | Lowers (more acidic) | Often increases | nih.govdrugbank.com |

| Electron-donating group on ring | Increases | Raises (less acidic) | Often decreases | drugbank.com |

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a decisive factor in the SAR of drug candidates. When a molecule contains a chiral center, it can exist as enantiomers (non-superimposable mirror images) or diastereomers. These stereoisomers can exhibit significantly different biological activities, as the binding sites of proteins and enzymes are themselves chiral.

In the context of sulfonamide derivatives, stereochemistry can influence the binding affinity and inhibitory profile. For example, in studies of certain complex sulfonamide analogues of natural products, the stereochemistry at a specific carbon center was found to be crucial for antiproliferative activity. acs.org In one case, the racemate (a 1:1 mixture of enantiomers) was significantly less active than the pure (R)-enantiomer, suggesting that the (S)-enantiomer was not merely inactive but may interfere with the activity of its counterpart. acs.org

However, the impact of stereochemistry is not universal across all classes of sulfonamide derivatives. In a study of certain chiral 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, the effect of stereoselectivity on binding strength was found to be minimal, with very small differences in binding energy between stereoisomers. mdpi.com Similarly, for a series of sugar-based sulfonamides targeting carbonic anhydrase, the stereochemical difference between glucose and galactose epimers led to different inhibition profiles for specific enzyme isoforms, indicating that subtle changes in 3D structure can fine-tune selectivity. nih.gov These findings underscore that stereochemical factors must be evaluated on a case-by-case basis in the design and development of new this compound derivatives.

Advanced Analytical Techniques for N Ethylpyridine 3 Sulfonamide and Its Metabolites/derivatives

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation and analysis of sulfonamides. The choice of method depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the analysis of sulfonamides. jfda-online.com Reversed-phase HPLC is typically employed, where the analyte is separated based on its hydrophobic characteristics. iaea.org For sulfonamides that possess a primary aromatic amine group, detection can be enhanced through post-column derivatization. A common reagent is p-dimethylaminobenzaldehyde, which reacts with the sulfonamide to form a colored product that can be detected in the visible spectrum, often around 450 nm. iaea.org

Table 1: Typical HPLC-UV Parameters for Sulfonamide Analysis

| Parameter | Description | Common Conditions |

|---|---|---|

| Column | Stationary phase providing separation. | C18 reversed-phase columns are frequently used. |

| Mobile Phase | Solvent that carries the sample through the column. | A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) or methanol. molnar-institute.com |

| Detection | Method of visualizing the separated analyte. | UV-Vis Detector, often set at specific wavelengths (e.g., 450 nm) after post-column derivatization. iaea.org |

| Flow Rate | Speed at which the mobile phase moves. | Typically in the range of 0.5 - 1.5 mL/min. |

For higher sensitivity and selectivity, especially in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. molnar-institute.comresearchgate.net This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation abilities of mass spectrometry. The use of core-shell type HPLC columns can enable faster separation times (e.g., under 6 minutes) and achieve very low limits of detection, sometimes in the sub-µg/kg range. molnar-institute.com

LC-MS/MS is particularly valuable for quantifying trace levels of parent compounds, metabolites, and impurities. scitepress.orgplos.org The analysis typically uses an electrospray ionization (ESI) source, often operating in the positive ion mode to detect the protonated molecular ions of the sulfonamides. scitepress.org

Table 2: Representative LC-MS/MS Conditions for Sulfonamide Quantification

| Parameter | Description | Example Conditions |

|---|---|---|

| LC System | High-pressure liquid chromatography setup. | Agilent 1200 HPLC or similar. molnar-institute.com |

| Column | Stationary phase for separation. | Kinetex XB core-shell C18; Inertsil Ph-3 phenyl column. molnar-institute.comscitepress.org |

| Mobile Phase | Solvents for gradient elution. | A: 0.01 M Ammonium acetate (B1210297) buffer (pH 4.0), B: Methanol. scitepress.org |

| Ion Source | Method for ionizing the analyte. | Electrospray Ionization (ESI), typically in positive ion mode. scitepress.org |

| Mass Spectrometer | Detector for mass-to-charge ratio. | Triple Quadrupole (e.g., Agilent 6410A). molnar-institute.com |

| Flow Rate | Speed of the mobile phase. | 0.5 mL/min. scitepress.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, but its application to sulfonamides like N-Ethylpyridine-3-sulfonamide requires a preliminary derivatization step. Sulfonamides are generally non-volatile and can degrade at the high temperatures used in GC injectors. jfda-online.com Derivatization converts the polar N-H groups into less polar, more volatile, and more thermally stable functional groups. jfda-online.comoup.com

Common derivatization strategies include methylation to convert acidic protons or acylation with reagents like pentafluoropropionic acid anhydride. oup.com The formation of fluoroacyl derivatives, in particular, can significantly increase the volatility and improve the sensitivity of detection by mass spectrometry. jfda-online.com

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as better volatility for GC, enhanced detectability, or the ability to separate stereoisomers.

Methylation is a crucial derivatization technique for the compound-specific isotope analysis (CSIA) of sulfonamides using GC-isotope ratio mass spectrometry (GC-IRMS). nih.gov This analysis allows for the precise measurement of nitrogen (δ¹⁵N) and carbon (δ¹³C) isotope ratios at natural abundance, which can help in tracing the sources and degradation pathways of these compounds in the environment. nih.govresearchgate.net

Reagents such as trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) and (trimethylsilyl)diazomethane are used to methylate the sulfonamide group, rendering the molecule suitable for GC analysis. nih.govnih.govacs.org The optimized derivatization conditions are critical to ensure accurate and reproducible isotope analysis. nih.gov

Table 3: Common Methylating Agents for Sulfonamide Isotope Analysis

| Derivatizing Agent | Application | Key Features |

|---|---|---|

| Trimethylsulfonium Hydroxide (TMSH) | Online methylation for GC-IRMS analysis of carbon and nitrogen isotopes. nih.govacs.org | Allows for fully automated derivatization in a temperature-programmable GC injector. nih.gov |

| (Trimethylsilyl)diazomethane | Derivatization for δ¹⁵N analysis by GC-IRMS. nih.govresearchgate.net | Enables precise isotope analysis with low detection limits (e.g., 3 nmol N on column). nih.gov |

For chiral sulfonamides, determining the enantiomeric purity is often essential. While direct separation of enantiomers can be achieved using preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) with chiral stationary phases, derivatization offers an alternative approach. nih.govresearchgate.netnih.gov

This strategy involves reacting the chiral sulfonamide with an enantiomerically pure chiral derivatizing agent. This reaction creates a pair of diastereomers, which have different physical properties and can be separated using standard, non-chiral chromatography or distinguished using techniques like NMR spectroscopy. acs.org For example, a three-component derivatization protocol using a 2-formylphenylboronic acid template and an enantiopure diol can create diastereomeric sulfiniminoboronate esters, whose ratio accurately reflects the enantiopurity of the parent sulfonamide. acs.org

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-dimethylaminobenzaldehyde |

| Acetonitrile |

| Methanol |

| Pentafluoropropionic acid |

| Trimethylsulfonium hydroxide (TMSH) |

| (Trimethylsilyl)diazomethane |

Sample Preparation Methodologies for Complex Matrices (e.g., biological fluids, environmental samples)nih.gov

The accurate quantification of this compound and its metabolites from complex matrices such as biological fluids (plasma, urine, blood) and environmental samples necessitates robust and efficient sample preparation techniques. These methodologies are crucial for removing interfering substances, concentrating the analytes of interest, and ensuring compatibility with advanced analytical instruments. While specific literature detailing the sample preparation for this compound is limited, established protocols for structurally related compounds, such as other sulfonamides and pyridine-containing molecules, provide a strong foundation for developing effective extraction and clean-up procedures. The primary techniques employed include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and variations such as dispersive liquid-liquid microextraction (DLLME) and supported liquid extraction (SLE).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the separation of analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For sulfonamides, which are often acidic in nature, pH adjustment of the aqueous sample is a critical step to ensure they are in a neutral, unionized form that is more readily extracted into an organic solvent.

Research on the extraction of various sulfonamides from plasma and water has demonstrated the efficacy of LLE. For instance, a study investigating the recovery of 28 acidic drugs, including three sulfonamides, found that diethyl ether was an optimal extraction solvent from both water and plasma. In many cases, recoveries of sulfonamides were even better from plasma than from water. The general procedure involves acidifying the sample to a pH of 1 to 2 before extraction.

A more enhanced LLE method has been developed for certain drugs in human plasma, utilizing a mixture of tertiary butyl methyl ether (TBME) and diethyl ether (DEE) as the extracting solvent, followed by vacuum evaporation and reconstitution. This approach, which also used acetonitrile as a diluent for the internal standard, was effective in reducing emulsion formation.

Table 1: Illustrative LLE Conditions for Related Compounds

| Analyte Class | Matrix | Extraction Solvent | Key Parameters | Reference |

|---|---|---|---|---|

| Acidic Drugs (including Sulfonamides) | Water, Plasma | Diethyl ether | Sample acidification (pH 1-2) | General research on acidic drug extraction |

| Omarigliptin | Human Plasma | TBME-DEE mixture | Acetonitrile as diluent for IS to reduce emulsion | Enhanced LLE development studies |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly efficient and selective sample preparation technique that has become the method of choice for many bioanalytical and environmental applications. It involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent.

For the analysis of sulfonamides in various matrices, C18 (octadecylsilane) and polymeric sorbents like Oasis HLB are commonly used. The selection of the sorbent depends on the physicochemical properties of the analyte and the nature of the matrix.

A method for the simultaneous determination of nine sulfonamides in honey involved an acidic hydrolysis step followed by SPE on a Sep-Pack® C18 cartridge. Similarly, a multi-class antibiotic extraction from liver tissue utilized SPE cartridges with wide-range selectivity to reduce matrix interferences, with acetonitrile used for elution. The eluate was then evaporated and reconstituted in the mobile phase before analysis by UHPLC-MS/MS.

Magnetic solid-phase extraction (MSPE) is an innovative variation that employs magnetic nanoparticles as the sorbent. This technique simplifies the separation process, as the sorbent with the adsorbed analytes can be easily isolated from the sample solution using an external magnetic field. A method using a magnetic solid synthesized with magnetite and poly 4-vinylpyridine (B31050) has been successfully developed for the extraction of naproxen, a pyridine-containing drug, from urine samples.

Table 2: Exemplary SPE Conditions for Sulfonamides and Pyridine-Containing Compounds

| Analyte(s) | Matrix | SPE Sorbent | Elution Solvent | Key Findings |

|---|---|---|---|---|

| Nine Sulfonamides | Honey | Sep-Pack® C18 | Not specified | Good recoveries (89-118%) and precision. |

| Multi-class antibiotics (including sulfonamides) | Liver tissue | Wide-range selectivity cartridge | Acetonitrile | Effective reduction of matrix interferences. |

| Naproxen | Urine | Magnetic poly 4-vinylpyridine | Methanol | High recovery (99.4 ± 1.3%) and low detection limits. |

| Torsemide and metabolites | Plasma and Urine | Not specified | Not specified | High recoveries from plasma (>92%) and urine (>66%). |

Advanced and Miniaturized Extraction Techniques

To address the need for faster, more environmentally friendly, and efficient sample preparation, several advanced and miniaturized techniques have been developed.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area between the extraction solvent and the sample, leading to very fast extraction equilibrium. An ultrasonic-assisted DLLME (UA-DLLME) method has been developed for the simultaneous extraction of seven sulfonamides from environmental water and seafood samples, demonstrating the advantages of simplicity, speed, and low solvent consumption. lcms.cz

Supported Liquid Extraction (SLE): SLE is a modern alternative to traditional LLE that uses a solid support, often diatomaceous earth, to immobilize the aqueous sample. A water-immiscible organic solvent is then passed through the support, partitioning the analytes into the organic phase. This technique avoids the issues of emulsion formation and is easily automated. A method for the analysis of 24 drugs in human urine employed SLE with methyl tert-butyl ether (MTBE) as the elution solvent, resulting in excellent recovery and precision.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS approach has been adapted for the extraction of a wide range of analytes, including sulfonamides, from various matrices. A typical QuEChERS protocol involves an initial extraction with an organic solvent (commonly acetonitrile) and salting-out, followed by a dispersive SPE (d-SPE) step for clean-up.

Table 3: Overview of Advanced Extraction Techniques for Related Analytes

| Technique | Analyte Class | Matrix | Extraction/Elution Solvents | Key Advantages |

|---|---|---|---|---|

| UA-DLLME | Sulfonamides | Environmental water, Seafood | High-density organic solvents (e.g., C2H2Cl4), Acetonitrile (dispersant) | Simplicity, speed, low solvent consumption. lcms.cz |

| SLE | Various Drugs | Human Urine | Methyl tert-butyl ether (MTBE) | Avoids emulsion, high recovery and precision. |

| QuEChERS | Sulfonamides | Milk | Acetonitrile with 5% Acetic Acid | Simple, fast, environmentally friendly, and reproducible. |

Medicinal Chemistry and Drug Design Implications for N Ethylpyridine 3 Sulfonamide Analogues

Rational Drug Design Principles Incorporating Pyridine-3-sulfonamide (B1584339) Scaffolds

The pyridine-3-sulfonamide core is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Rational drug design leverages this scaffold's features to create potent and selective inhibitors.

Pharmacophore Elements : The scaffold contains key pharmacophoric features: a hydrogen bond acceptor (the pyridine (B92270) nitrogen), a hydrogen bond donor/acceptor group (the sulfonamide), and an aromatic ring capable of pi-pi stacking and hydrophobic interactions. The sulfonamide group (-SO₂NH-) is a particularly powerful pharmacophore, capable of forming strong hydrogen bonds with amino acid residues in the active sites of target proteins. mdpi.com

Structural Rigidity and Flexibility : The pyridine ring provides a degree of rigidity, which helps in pre-organizing the molecule for optimal binding to a target, thus minimizing the entropic penalty upon binding. The sulfonamide linker, however, allows for conformational flexibility, enabling the attached substituents to adopt favorable positions within a binding pocket.

Bioisosterism and Scaffold Hopping : The pyridine-3-sulfonamide framework is often used in bioisosteric replacement and scaffold hopping strategies. nih.gov For instance, it can replace other heterocyclic systems to improve pharmacokinetic properties or to explore new intellectual property space while retaining the essential binding interactions.

Structure-Based Drug Design (SBDD) : With known three-dimensional structures of target proteins, computational methods like molecular docking are used to predict the binding modes of pyridine-3-sulfonamide analogues. researchgate.net This allows medicinal chemists to rationally design modifications that enhance binding affinity and selectivity. For example, docking studies have been used to guide the synthesis of derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2), confirming that the designed compounds fit well within the enzyme's active site. researchgate.net

Lead Optimization Strategies Based on N-Ethylpyridine-3-sulfonamide Structure

Once a lead compound containing the this compound core is identified, lead optimization is performed to improve its drug-like properties, including potency, selectivity, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. patsnap.com

Structure-Activity Relationship (SAR) Studies : SAR studies are crucial for understanding how different functional groups on the scaffold affect biological activity.

N-Alkyl Substitution : The N-ethyl group can be varied to explore different hydrophobic pockets within the target's binding site. Replacing it with larger or smaller alkyl groups, cyclic fragments, or introducing polar functionalities can significantly impact potency and selectivity.

Pyridine Ring Substitution : The pyridine ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and introduce new interaction points.

Sulfonamide Moiety : The sulfonamide nitrogen can be further substituted (secondary sulfonamides) to fine-tune activity and physical properties like solubility.

Improving Pharmacokinetics (ADMET) : A primary goal of lead optimization is to enhance the molecule's pharmacokinetic profile. patsnap.com Strategies include modifying the structure to increase metabolic stability, improve oral bioavailability, and reduce potential toxicity. patsnap.com Structural simplification, such as removing unnecessary functional groups, is a powerful strategy to improve drug-likeness and avoid "molecular obesity". scienceopen.com

Enhancing Potency and Selectivity : Modifications are guided by SBDD and SAR data to maximize interactions with the desired target while minimizing off-target effects. patsnap.com For example, replacing an amide linker with a sulfonamide in one series of compounds led to a substantial improvement in cellular potency. scienceopen.com

Development of Hybrid Molecules with Enhanced or Dual-Targeting Properties

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially enhanced efficacy or the ability to modulate multiple targets. The pyridine-3-sulfonamide scaffold is an excellent component for such hybrids.

Dual-Target Inhibitors : By linking the pyridine-3-sulfonamide moiety with another known inhibitor, researchers can design dual-target agents. This is particularly relevant in complex diseases like cancer, where hitting multiple signaling pathways simultaneously can be more effective and may circumvent resistance. For instance, pyridine-sulfonamide derivatives have been synthesized as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a major cancer cell survival pathway. nih.govmdpi.com

Enhanced Activity through Synergy : Combining the scaffold with other bioactive moieties can lead to synergistic effects. Pyridine-sulfonamide hybrids have been developed as potential antitumor agents that not only inhibit specific enzymes like VEGFR-2 but also induce apoptosis (programmed cell death) through multiple mechanisms. researchgate.netnih.gov

Overcoming Drug Resistance : Hybrid molecules can be designed to combat drug resistance. malariaworld.org By targeting two different proteins, the probability of a cancer cell developing resistance to both mechanisms simultaneously is significantly reduced. malariaworld.org

The table below shows examples of hybrid molecules incorporating a pyridine-sulfonamide scaffold and their targeted activities.